Ethionamide Sulfoxide

Description

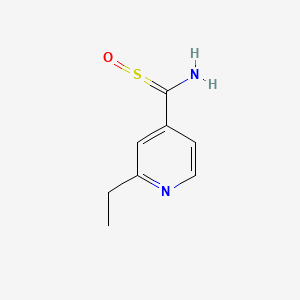

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpyridin-4-yl)-sulfinylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQQNGZRIJPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=S=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747735 | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-28-7 | |

| Record name | Ethionamide sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Ethionamide Sulfoxide in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (B1671405) (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, ETH requires activation within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effects. The active metabolite, ethionamide sulfoxide (B87167) (ETH-SO), is a key intermediate in the pathway leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the mechanism of action of ethionamide sulfoxide, detailing its generation, molecular target, and the pathways governing its activity. This document also outlines key experimental protocols and quantitative data relevant to the study of ethionamide's efficacy and resistance mechanisms.

The Activation Pathway of Ethionamide

Ethionamide is bioactivated by the flavin-dependent monooxygenase EthA, encoded by the ethA (Rv3854c) gene.[1][2] This activation is a critical step and is tightly regulated by the transcriptional repressor EthR (Rv3855).[1][3] Overexpression of EthR leads to the downregulation of EthA and subsequent resistance to ethionamide.[4]

The activation process begins with the S-oxidation of the thioamide group of ethionamide by EthA, an NADPH- and O2-dependent enzyme, to form this compound.[4][5] It is proposed that this compound is then further oxidized, leading to the formation of a reactive species that ultimately reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form a covalent ETH-NAD adduct.[1][2]

The Molecular Target: InhA

The primary target of the activated form of ethionamide is the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid biosynthesis.[6] The ETH-NAD adduct acts as a slow, tight-binding inhibitor of InhA.[7] By binding to InhA, the ETH-NAD adduct blocks its enzymatic activity, leading to the depletion of mycolic acids. This disruption of the cell wall integrity ultimately results in bacterial cell death.[2][6]

Quantitative Data

The following tables summarize key quantitative data related to the activity of ethionamide and its derivatives against M. tuberculosis.

| Table 1: Minimum Inhibitory Concentrations (MIC) of Ethionamide against M. tuberculosis | | :--- | :--- | | Strain/Condition | MIC (µg/mL) | | M. tuberculosis H37Rv (Wild-Type) | 1.0[4] | | M. tuberculosis with ethA mutations | ≥ 50[8] | | M. tuberculosis with inhA structural gene mutations | ≥ 100[8] | | M. smegmatis (Vector Control) | 50[9] | | M. smegmatis overexpressing EthA | 0.78 - 1.56[9] | | M. smegmatis overexpressing EthR | > 200[9] |

| Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against M. smegmatis | | :--- | :--- | | Strain | MIC (µg/mL) | | M. smegmatis overexpressing EthA | 0.10 - 0.20[9] | | M. smegmatis (Vector Control) | 0.78 - 1.56[9] | | M. smegmatis overexpressing EthR | 6.25 - 12.5[9] |

| Table 3: Inhibition of InhA by the Isoniazid-NAD Adduct * | | :--- | :--- | | Parameter | Value | | Ki (overall dissociation constant) | 0.75 ± 0.08 nM[10] | | K-1 (initial binding) | 16 ± 11 nM[10] | | k2 (conversion to final complex) | 0.13 ± 0.01 min⁻¹[10] | | Note: Specific kinetic data for the ETH-NAD adduct are not readily available in the literature, but are expected to be in a similar nanomolar range due to the structural similarity of the adducts. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4]

-

Preparation of Bacterial Inoculum:

-

Harvest M. tuberculosis colonies from a fresh culture on Löwenstein-Jensen medium.

-

Resuspend the colonies in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Prepare a 1:100 dilution of this suspension in fresh 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of ethionamide or this compound in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the drug in a 96-well microtiter plate containing 100 µL of 7H9 broth per well to achieve the desired final concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

-

Sequencing of ethA and inhA Genes

-

DNA Extraction:

-

Extract genomic DNA from M. tuberculosis cultures using a commercial kit or standard enzymatic lysis and phenol-chloroform extraction methods.

-

-

PCR Amplification:

-

Amplify the entire open reading frames of the ethA and inhA genes, including their promoter regions, using specific primers.

-

Perform PCR using a high-fidelity DNA polymerase. The amplification protocol typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

PCR Product Purification:

-

Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

-

-

Sanger Sequencing:

-

Sequence the purified PCR products using the same primers used for amplification.

-

Perform bidirectional sequencing to ensure accuracy.

-

-

Sequence Analysis:

-

Align the obtained sequences with the wild-type sequences of ethA and inhA from a reference strain (e.g., H37Rv) to identify mutations.

-

Construction of ethA Knockout Mutants

This protocol describes a general workflow for creating gene knockouts in M. tuberculosis via homologous recombination.

-

Construct the Suicide Delivery Vector:

-

Clone the upstream and downstream flanking regions of the ethA gene into a suicide vector that cannot replicate in M. tuberculosis.

-

Insert a selectable marker (e.g., a hygromycin resistance cassette) between the two flanking regions.

-

-

Electroporation:

-

Prepare electrocompetent M. tuberculosis cells.

-

Transform the cells with the constructed suicide vector by electroporation.

-

-

Selection of Single Crossovers:

-

Plate the transformed cells on selective medium containing the appropriate antibiotic to select for clones that have integrated the vector into their chromosome via a single crossover event.

-

-

Selection of Double Crossovers:

-

Culture the single crossover clones in the absence of selection to allow for a second crossover event, which will result in the replacement of the wild-type ethA gene with the knockout cassette.

-

Select for double crossover events using a counter-selection marker present on the vector backbone (e.g., sacB, which confers sucrose (B13894) sensitivity).

-

-

Verification of Knockout:

-

Confirm the gene knockout by PCR using primers flanking the ethA gene and by Southern blotting.

-

Conclusion

The mechanism of action of this compound in Mycobacterium tuberculosis is a well-defined process involving the activation of the prodrug ethionamide by the monooxygenase EthA, followed by the formation of an ETH-NAD adduct that inhibits the essential enzyme InhA. This leads to the disruption of mycolic acid biosynthesis and subsequent cell death. Understanding this pathway is crucial for the development of new strategies to combat MDR-TB, including the design of EthA activators to potentiate the effect of ethionamide and the development of direct InhA inhibitors that bypass the need for activation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug developers working to address the challenges of ethionamide resistance and improve tuberculosis treatment outcomes.

References

- 1. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]

- 5. Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2h9i - Mycobacterium tuberculosis InhA bound with ETH-NAD adduct - Summary - Protein Data Bank Japan [pdbj.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of Ethionamide: A Technical Guide to the Conversion of a Prodrug to Ethionamide Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (B1671405) (ETH), a critical second-line thioamide antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB), is a prodrug that necessitates enzymatic activation within Mycobacterium tuberculosis (Mtb) to exert its therapeutic effect. The primary bioactivation step is the S-oxidation of ethionamide to ethionamide sulfoxide (B87167) (ETH-SO), a metabolite with enhanced antimycobacterial activity. This technical guide provides an in-depth exploration of this pivotal bioactivation pathway, detailing the enzymatic machinery, regulatory networks, and kinetic parameters. Furthermore, it furnishes comprehensive experimental protocols for the study of ethionamide metabolism and presents key quantitative data in a structured format to aid in research and development endeavors.

The Ethionamide Bioactivation Pathway

Ethionamide's journey from an inert prodrug to an active antimycobacterial agent is a multi-step process initiated by its oxidation. The central enzyme in this pathway is the flavin-dependent monooxygenase, EthA.

The Role of the Monooxygenase EthA

The bioactivation of ethionamide is primarily catalyzed by EthA, a Baeyer-Villiger monooxygenase encoded by the ethA (Rv3854c) gene in M. tuberculosis. EthA is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, along with NADPH and molecular oxygen, to catalyze the S-oxidation of ethionamide, yielding ethionamide sulfoxide. This conversion is the rate-limiting step in the activation cascade. ETH-SO is more potent than the parent drug and is a key intermediate in the formation of a covalent adduct with NAD+, which ultimately inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.

Regulation of EthA Expression

The expression of the ethA gene is tightly controlled by a transcriptional repressor, EthR, encoded by the adjacent ethR (Rv3855) gene. EthR binds to the intergenic region between ethA and ethR, negatively regulating the expression of EthA. Overexpression of EthR can lead to increased resistance to ethionamide, while mutations in ethR can result in hypersensitivity. This regulatory mechanism presents an attractive target for the development of "booster" molecules that can inhibit EthR, thereby upregulating EthA expression and enhancing the efficacy of ethionamide.

EthA-Independent Bioactivation Pathways

While EthA is the principal activator of ethionamide, evidence suggests the existence of alternative, EthA/R-independent bioactivation pathways in M. tuberculosis. Deletion of the ethA/R locus does not lead to complete resistance to ethionamide in all Mtb strains, indicating that other enzymes can contribute to its activation. One such pathway involves the mycothiol (B1677580) biosynthesis protein, MshA. Mutations in mshA have been linked to ethionamide resistance, suggesting a role for mycothiol in the drug's bioactivation, although the precise mechanism remains to be fully elucidated. Another monooxygenase, MymA (Rv3083), has also been shown to play a role in activating ethionamide.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters of M. tuberculosis EthA for the S-oxidation of ethionamide.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) | Reference |

| EthA | Ethionamide | 194 | 1.46 |

In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro activity. The table below presents typical MIC ranges for ethionamide and its active metabolite, this compound, against M. tuberculosis.

| Compound | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

| Ethionamide | Wild-type (H37Rv) | 1.0 | |

| Ethionamide | Resistant Isolates | 2.5 - >100 | |

| This compound | Wild-type | Lower than Ethionamide |

Pharmacokinetic Parameters

The pharmacokinetic properties of ethionamide and this compound are crucial for determining appropriate dosing regimens. The following table summarizes key pharmacokinetic parameters observed in human studies.

| Parameter | Ethionamide | This compound | Patient Population | Reference |

| Cmax (µg/mL) | 2.5 - 5.0 | Similar to Ethionamide | Adults with MDR-TB | |

| Tmax (h) | ~2-3 | ~3-4 | Adults with MDR-TB | |

| AUC0-24h (µg*h/mL) | Highly variable | - | Adults with MDR-TB | |

| t1/2 (h) | ~1.94 | - | Adults with TB | |

| Clearance (Cl/F) (L/h) | 99.5 | - | Adults with MDR-TB | |

| Volume of Distribution (V/F) (L) | 180 | - | Adults with MDR-TB |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the bioactivation of ethionamide.

Cloning, Expression, and Purification of Recombinant EthA

A detailed protocol for obtaining purified EthA is essential for in vitro studies.

Objective: To produce and purify recombinant His-tagged EthA from E. coli.

Methodology:

-

Gene Amplification and Cloning:

-

The ethA gene (Rv3854c) is amplified from M. tuberculosis H37Rv genomic DNA using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII).

-

The PCR product is digested and ligated into a pET expression vector containing an N-terminal His6-tag.

-

The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid amplification.

-

-

Protein Expression:

-

The confirmed expression plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.

-

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography Purification:

-

The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged EthA protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Eluted fractions are collected and analyzed by SDS-PAGE for purity.

-

-

Buffer Exchange and Storage:

-

Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

The purified protein concentration is determined, and aliquots are stored at -80°C.

-

EthA Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the monooxygenase activity of EthA.

Objective: To determine the kinetic parameters of EthA by monitoring NADPH consumption.

Methodology:

-

Reagents:

-

Purified recombinant EthA protein.

-

Ethionamide stock solution (in DMSO).

-

NADPH stock solution (in reaction buffer).

-

FAD stock solution (in reaction buffer).

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Assay Procedure:

-

The assay is performed in a 96-well UV-transparent microplate.

-

A reaction mixture is prepared containing reaction buffer, FAD (final concentration ~10 µM), and NADPH (final concentration ~100-200 µM).

-

Varying concentrations of ethionamide are added to the wells.

-

The reaction is initiated by the addition of a fixed amount of purified EthA enzyme.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically using a microplate reader at a constant temperature (e.g., 25°C).

-

The initial rate of NADPH consumption is calculated from the linear portion of the kinetic trace.

-

-

Data Analysis:

-

The initial reaction velocities are plotted against the substrate (ethionamide) concentration.

-

The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Quantification of Ethionamide and this compound by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of ethionamide and its sulfoxide metabolite in biological matrices.

Objective: To accurately measure the concentrations of ethionamide and this compound in mycobacterial cell lysates or plasma.

Methodology:

-

Sample Preparation (from Mycobacterial Culture):

-

M. tuberculosis cultures are treated with ethionamide for a specified period.

-

Bacterial cells are harvested by centrifugation, washed with PBS, and resuspended in a lysis buffer.

-

Cells are lysed by mechanical disruption (e.g., bead beating).

-

The lysate is clarified by centrifugation.

-

An internal standard (e.g., prothionamide) is added to the supernatant.

-

Proteins are precipitated by the addition of three volumes of ice-cold acetonitrile (B52724).

-

The mixture is vortexed and centrifuged at high speed to pellet the precipitated protein.

-

The supernatant is transferred to a clean tube, dried under nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Peerless Basic C18).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.50 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ethionamide, this compound, and the internal standard.

-

Typical Transitions:

-

Ethionamide: m/z 167 → [product ion]

-

This compound: m/z 183 → [product ion]

-

Prothionamide (IS): m/z 181 → [product ion]

-

-

-

-

Quantification:

-

A standard curve is generated using known concentrations of ethionamide and this compound spiked into the appropriate matrix.

-

The peak area ratios of the analytes to the internal standard are used to calculate the concentrations in the unknown samples.

-

Visualizations

Ethionamide Bioactivation Pathway

Structure-Activity Relationship of Ethionamide Sulfoxide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (B1671405) (ETH), a cornerstone of second-line therapy for multidrug-resistant tuberculosis (MDR-TB), is a prodrug requiring bioactivation to exert its therapeutic effect. The active metabolite, ethionamide sulfoxide (B87167), is generated through the action of the mycobacterial monooxygenase EthA. This critical step in its mechanism of action presents an opportunity for the development of novel analogs with enhanced efficacy and improved pharmacological profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ethionamide sulfoxide analogs, detailing their synthesis, biological evaluation, and mechanisms of action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this vital area of anti-tubercular drug discovery.

Introduction

Ethionamide, a thioamide antibiotic, is an essential component in the treatment of infections caused by Mycobacterium tuberculosis strains resistant to first-line drugs.[1] Its mechanism of action involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1] However, ETH itself is inactive and requires activation by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[1] This enzymatic oxidation converts ethionamide to its active form, this compound.[2] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[3][4][5]

The dependence on enzymatic activation is a key determinant of ethionamide's efficacy and a potential mechanism of resistance, as mutations in the ethA gene can lead to reduced activation and subsequent drug resistance.[6][7] This has spurred interest in understanding the SAR of ethionamide and its analogs, particularly the sulfoxide derivatives, with the goal of developing compounds that are more potent, less susceptible to resistance, or possess improved pharmacokinetic properties. This guide delves into the core aspects of the SAR of this compound analogs, providing a foundation for the rational design of next-generation anti-tubercular agents.

Signaling Pathway and Mechanism of Action

The activation of ethionamide and its subsequent inhibitory action on mycolic acid synthesis is a multi-step process. The key signaling pathway is initiated by the enzymatic activity of EthA.

As depicted, Ethionamide is oxidized by EthA to form this compound. This active metabolite can undergo further transformations to generate a reactive intermediate that adducts with NAD+. This ETH-NAD adduct then inhibits InhA, a critical enzyme in the fatty acid synthesis II (FAS-II) pathway, leading to the depletion of mycolic acids and ultimately, bacterial cell death.[1][3] The expression of the activating enzyme, EthA, is controlled by the transcriptional repressor, EthR.[4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative data for ethionamide and a limited set of its analogs. The data highlights the importance of the sulfoxide moiety for activity and provides a preliminary basis for further analog design.

| Compound | Structure | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µM) vs. EthA | Reference |

| Ethionamide | 2-ethyl-4-thiopyridine | Ethyl | 0.3 - 1.25 | - | [8] |

| This compound | 2-ethyl-4-thiopyridine S-oxide | Ethyl | ~0.2 (estimated) | - | [2] |

| Analog 1 | 2-propyl-4-thiopyridine | Propyl | - | - | - |

| Analog 2 | 2-cyclopropyl-4-thiopyridine | Cyclopropyl | - | - | - |

| Analog 3 | 2-ethyl-4-thiopyridine (N-oxide) | Ethyl (pyridine N-oxide) | - | - | - |

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of 2-alkyl-4-thiopyridine S-oxides involves the oxidation of the corresponding 2-alkyl-4-thiopyridine precursor.

Detailed Methodology (Example: Synthesis of 2-ethyl-4-thiocarboxamidopyridine S-oxide)

-

Thioamidation of 2-ethyl-4-cyanopyridine: To a solution of 2-ethyl-4-cyanopyridine in a suitable solvent (e.g., toluene), add Lawesson's reagent. Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, and purify the crude product by column chromatography to obtain 2-ethyl-4-thiocarboxamidopyridine (ethionamide).

-

Oxidation to the Sulfoxide: Dissolve the 2-ethyl-4-thiocarboxamidopyridine in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise. Stir the reaction at low temperature and monitor its progress by TLC. After completion, quench the reaction and purify the product by recrystallization or column chromatography to yield 2-ethyl-4-thiocarboxamidopyridine S-oxide.

In Vitro Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the microplate Alamar Blue assay (MABA).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microplates

-

Alamar Blue reagent

-

Test compounds (this compound analogs) and control drugs (e.g., ethionamide, isoniazid)

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include a drug-free control and a sterile control.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

Intracellular Activity in Macrophage Model

The activity of the analogs against intracellular M. tuberculosis is assessed using a macrophage infection model.[10][11]

Materials:

-

Human or murine macrophage cell line (e.g., THP-1 or J774A.1)

-

Mycobacterium tuberculosis H37Rv strain

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum

-

Test compounds

-

Lysis buffer

-

7H11 agar (B569324) plates

Procedure:

-

Seed macrophages in a 24-well plate and differentiate them (e.g., with PMA for THP-1 cells).

-

Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

-

After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates for a defined period (e.g., 3-5 days).

-

Lyse the macrophages to release intracellular bacteria.

-

Plate serial dilutions of the lysate on 7H11 agar to determine the number of colony-forming units (CFUs).

-

The efficacy of the compound is determined by the reduction in CFU counts compared to untreated controls.[11]

EthA Enzymatic Assay

The ability of analogs to be activated by EthA can be assessed using a purified enzyme assay.

Procedure:

-

Purify recombinant EthA enzyme.

-

Prepare a reaction mixture containing buffer, FAD, NADPH, and purified EthA.

-

Initiate the reaction by adding the this compound analog.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH consumption is indicative of the enzyme's activity on the analog.

Conclusion and Future Directions

The exploration of the structure-activity relationship of this compound analogs is a promising avenue for the discovery of new anti-tubercular agents. The sulfoxide moiety is critical for the antimycobacterial activity, and modifications to the 2-alkyl substituent on the pyridine (B92270) ring can modulate this activity. Further systematic synthesis and evaluation of a diverse range of analogs are necessary to build a comprehensive SAR model. This will enable the rational design of compounds with enhanced potency, improved metabolic stability, and the ability to overcome existing resistance mechanisms. The detailed protocols provided in this guide serve as a foundation for researchers to contribute to this important area of drug discovery, ultimately aiming to develop more effective treatments for multidrug-resistant tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Subcellular Partitioning and Intramacrophage Selectivity of Antimicrobial Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ethA, inhA, and katG loci of ethionamide-resistant clinical Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Ethionamide Sulfoxide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (B1671405) (ETH), a critical second-line anti-tubercular drug, is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary active metabolite, ethionamide sulfoxide (B87167) (ESO), is generated through the action of the monooxygenase EthA.[1][2] This metabolite ultimately leads to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4] This in-depth technical guide details the core aspects of ethionamide sulfoxide's target identification and validation, providing structured data, detailed experimental protocols, and visual representations of the key molecular pathways.

I. Molecular Target Identification

The definitive molecular target of activated ethionamide, in the form of an ethionamide-NAD adduct, is the enoyl-acyl carrier protein reductase, InhA .[3][4][5] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of the long-chain mycolic acids that are essential for the integrity of the mycobacterial cell wall.[5] Inhibition of InhA disrupts this pathway, leading to cell death.[3]

II. The Ethionamide Activation Pathway

The bioactivation of ethionamide is a critical prerequisite for its antimycobacterial activity. This process is primarily regulated by a genetic locus comprising the ethA and ethR genes.

Signaling Pathway of Ethionamide Activation and Regulation

The activation of ethionamide begins with its oxidation by the FAD-containing monooxygenase EthA, converting it to this compound.[1][6] The expression of ethA is negatively regulated by the transcriptional repressor EthR, which binds to the ethA-ethR intergenic region.[2][7] Inhibition of EthR can, therefore, boost the activation of ethionamide and enhance its efficacy.[8][9]

References

- 1. pnas.org [pnas.org]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 5. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Ethionamide to its Sulfoxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (B1671405) (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] As a prodrug, ethionamide requires bioactivation within Mycobacterium tuberculosis (Mtb) to exert its therapeutic effect.[3][4] The primary activation step is an S-oxygenation, converting ethionamide to its active metabolite, ethionamide sulfoxide (B87167) (ETH-SO).[5] This conversion is predominantly catalyzed by a mycobacterial flavin-containing monooxygenase. Understanding the intricacies of this enzymatic process is paramount for optimizing ethionamide's efficacy, overcoming drug resistance, and developing novel therapeutic strategies.

This guide provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols for studying this conversion, and a summary of key quantitative data related to ethionamide metabolism.

Enzymatic Activation and Metabolic Pathway

The bioactivation of ethionamide is a multi-step process initiated by monooxygenases. The resulting active metabolite, ETH-SO, has comparable or even greater activity against Mtb than the parent drug.[4][6]

The Central Role of EthA in M. tuberculosis

The primary enzyme responsible for activating ethionamide in M. tuberculosis is EthA, a FAD-containing monooxygenase encoded by the gene Rv3854c.[7][8] EthA catalyzes the NADPH- and O2-dependent oxidation of the thioamide group in ethionamide to form ethionamide sulfoxide (ETH-SO).[5] This active metabolite is believed to be the precursor to a reactive species that ultimately forms an adduct with NAD+, inhibiting the enoyl-acyl carrier protein reductase (InhA) and disrupting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][9]

Expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][9] Overexpression of EthR can lead to ethionamide resistance, making EthR inhibitors a potential target for co-drug development to boost ethionamide's efficacy.[1][10] Mutations in the ethA gene are a common cause of clinical resistance to ethionamide.[3][10]

Further Metabolism and Alternative Pathways

While ETH-SO is the key active metabolite, the metabolic cascade continues. EthA can further oxidize ETH-SO, presumably through an unstable sulfinic acid intermediate, to produce inactive metabolites such as 2-ethyl-4-amidopyridine.[7][11]

Recent studies have identified other enzymes capable of activating ethionamide. MymA (Rv3083), another Baeyer-Villiger monooxygenase in Mtb, has been shown to play a role in ethionamide activation, suggesting an overlap in function with EthA.[12] Additionally, other factors like the glycosyltransferase MshA and mycothiol (B1677580) have been implicated in ethionamide bioactivation through an EthA/R-independent pathway.[9]

Mammalian Flavin-Containing Monooxygenases (FMOs)

Ethionamide is also a substrate for mammalian FMOs, which can contribute to both its therapeutic efficacy and host toxicity, particularly hepatotoxicity.[11] Human FMOs, especially FMO3 in the liver and potentially FMO2 in the lung, can convert ethionamide to ETH-SO.[11] This host-mediated activation can influence the drug's pharmacokinetic profile and adverse effects. The genetic polymorphism of FMO2 in human populations may have therapeutic implications for ethionamide efficacy and toxicity in the lungs.[11]

References

- 1. Ethionamide - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 4. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]

- 7. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baeyer-Villager monooxygenases EthA and MymA are required for activation of inhibitors against replicating and non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Ethionamide Sulfoxide in the Development of Ethionamide Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (B1671405), a cornerstone of second-line therapy for multidrug-resistant tuberculosis, is a prodrug requiring bioactivation to exert its therapeutic effect. This process, primarily mediated by the monooxygenase EthA, converts ethionamide into its active form, ethionamide sulfoxide (B87167). The subsequent cascade of events leads to the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. However, the emergence of resistance to ethionamide poses a significant threat to its clinical efficacy. This technical guide provides an in-depth exploration of the pivotal role of ethionamide sulfoxide in the mechanism of action of ethionamide and the molecular underpinnings of resistance. We delve into the biochemical pathways, enzymatic kinetics, and genetic determinants that govern ethionamide susceptibility and resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools and information to further investigate this crucial area of tuberculosis research and drug development.

Introduction

Ethionamide (ETH) is a thioamide antibiotic that is structurally analogous to isoniazid (B1672263).[1] It is an essential component of treatment regimens for multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[2] As a prodrug, ethionamide requires activation within the mycobacterial cell to become a potent inhibitor of mycolic acid biosynthesis.[1][3] The primary activating enzyme is the FAD-containing monooxygenase EthA (Rv3854c), which oxidizes ethionamide to this compound (ETH-SO).[4][5] This active metabolite is a crucial intermediate in the pathway leading to the inhibition of the enoyl-acyl carrier protein reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.[1][3]

Resistance to ethionamide is a growing concern and is predominantly linked to the disruption of its activation pathway.[6] Mutations that impair the function of EthA or alter its expression are the most common mechanisms of resistance, preventing the formation of the critical this compound intermediate.[7][8] This guide will provide a comprehensive overview of the biochemical and genetic factors centered around this compound that contribute to the development of ethionamide resistance in M. tuberculosis.

The Ethionamide Activation Pathway

The bactericidal activity of ethionamide is entirely dependent on its conversion to reactive metabolites. This multi-step process is initiated by the EthA monooxygenase.

The Role of EthA Monooxygenase

EthA is a flavin-dependent monooxygenase that utilizes NADPH and molecular oxygen to catalyze the S-oxidation of ethionamide, yielding this compound.[4][5] This is the rate-limiting step in the activation of the prodrug. Further oxidation of this compound, also catalyzed by EthA, is thought to generate a highly reactive species that ultimately leads to the formation of an adduct with NAD+, which is the direct inhibitor of InhA.[5]

Regulation of EthA Expression by EthR

The expression of the ethA gene is negatively regulated by a transcriptional repressor, EthR (Rv3855), a member of the TetR/CamR family of regulators.[9] EthR binds to a specific operator sequence in the intergenic region between ethA and ethR, thereby repressing the transcription of ethA.[9] Low levels of EthA result in insufficient activation of ethionamide, leading to intrinsic low-level resistance.

This compound and the Mechanism of Action

This compound is a key intermediate with antimycobacterial activity comparable to the parent drug.[10] Its formation is the critical first step towards inhibiting mycolic acid synthesis. The currently accepted model suggests that this compound is further oxidized by EthA to a reactive sulfinic acid intermediate, which then non-enzymatically reacts with NAD+ to form an ethionamide-NAD adduct. This adduct is a potent inhibitor of InhA.

dot

Caption: Ethionamide activation and resistance pathway.

Mechanisms of Resistance Involving this compound

Resistance to ethionamide is primarily caused by the reduced intracellular concentration of the active ETH-NAD adduct. This is most commonly achieved through mutations that affect the initial S-oxidation of ethionamide.

Mutations in the ethA Gene

A wide variety of mutations have been identified in the ethA gene of ethionamide-resistant clinical isolates.[7][8] These include missense and nonsense mutations, as well as insertions and deletions, which can lead to a non-functional or truncated EthA protein.[7] Consequently, the conversion of ethionamide to this compound is impaired, resulting in high-level resistance.

Mutations in the ethR Gene and ethA-ethR Intergenic Region

Mutations in the ethR gene or its promoter region can also confer ethionamide resistance.[9] These mutations can lead to the overexpression of the EthR repressor or increase its binding affinity to the ethA-ethR intergenic region.[9] This results in stronger repression of ethA transcription, reduced levels of the EthA enzyme, and consequently, decreased production of this compound.

Mutations in inhA

While less common as a primary mechanism of ethionamide resistance, mutations in the inhA gene, the target of the ETH-NAD adduct, can confer cross-resistance to both isoniazid and ethionamide.[6] These mutations typically alter the binding site of the drug-NAD adduct, reducing its inhibitory effect.

Alternative Activation Pathways

Recent evidence suggests the existence of alternative, EthA-independent pathways for ethionamide activation. The Baeyer-Villiger monooxygenase MymA (Rv3083) has been shown to play a role in activating ethionamide.[11] Additionally, the mycothiol (B1677580) biosynthesis pathway, particularly the gene mshA, has been implicated in ethionamide's mechanism of action, although its precise role in activation is still under investigation.[4] The presence of these alternative pathways may explain why some ethA mutants still exhibit a degree of susceptibility to ethionamide.

Quantitative Data on Ethionamide Resistance

The following tables summarize key quantitative data related to ethionamide and this compound susceptibility and the prevalence of resistance-conferring mutations.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ethionamide and this compound

| M. tuberculosis Strain | Genotype | Ethionamide MIC (µg/mL) | This compound MIC (µg/mL) | Reference(s) |

| Wild-type | ethA wild-type | 0.5 - 2.5 | 0.5 - 2.0 | [10] |

| ethA knockout | ΔethA | >20 | 0.5 - 2.0 | [4] |

| ethR knockout | ΔethR | 0.125 - 0.5 | Not Reported | [4] |

| Clinical Isolate (Resistant) | ethA mutation | ≥50 | Not Reported | [7] |

| Clinical Isolate (Resistant) | inhA promoter mutation | 5 - 20 | Not Reported | [6] |

Table 2: Frequency of Mutations in Ethionamide-Resistant M. tuberculosis Isolates

| Gene | Mutation Type | Frequency in ETH-Resistant Isolates | Reference(s) |

| ethA | Missense, nonsense, frameshift | 37% - 72% | [7][12] |

| ethR | Missense | <5% | [9] |

| inhA (promoter) | c-15t | 33% - 55% | [6][12] |

| inhA (coding region) | Missense | <10% | [6] |

| mshA | Missense | 45.6% | [12] |

| ndh | Missense | 8.7% | [12] |

Table 3: Kinetic Parameters of EthA for Ethionamide

| Parameter | Value | Reference(s) |

| Km (Ethionamide) | 194 ± 3% µM | [13] |

| Vmax | 1.46 ± 3% nmol/min | [13] |

| kcat | 7.73 ± 5% min-1 | [13] |

| Km (NADPH) | 10 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ethionamide resistance.

Determination of Minimum Inhibitory Concentration (MIC)

dot

Caption: Workflow for MIC determination.

Protocol:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjust the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare two-fold serial dilutions of ethionamide and this compound in a 96-well microplate containing 7H9 broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

-

MIC Determination: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the bacteria.

Sequencing of ethA and ethR Genes

Protocol:

-

Genomic DNA Extraction: Extract genomic DNA from M. tuberculosis cultures using a standard method such as the CTAB protocol.

-

PCR Amplification: Amplify the ethA and ethR genes, including the intergenic region, using specific primers.

-

PCR Product Purification: Purify the PCR products using a commercial PCR purification kit.

-

Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification.

-

Sequence Analysis: Align the obtained sequences with the wild-type reference sequence of M. tuberculosis H37Rv to identify mutations.

Purification of Recombinant EthA

dot

Caption: Workflow for recombinant protein purification.

Protocol:

-

Cloning: Clone the ethA gene into an E. coli expression vector containing an affinity tag (e.g., a polyhistidine-tag).

-

Transformation and Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA resin). Wash the column extensively and elute the bound protein with an imidazole gradient.

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer to remove imidazole and store at -80°C.

EthA Enzyme Kinetics Assay

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NADPH, and purified EthA enzyme.

-

Initiate Reaction: Initiate the reaction by adding a specific concentration of ethionamide.

-

Monitor NADPH Oxidation: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate Initial Velocity: Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

Determine Kinetic Parameters: Repeat the assay with varying concentrations of ethionamide and NADPH to determine the Km and Vmax values using Michaelis-Menten kinetics.

Electrophoretic Mobility Shift Assay (EMSA) for EthR-DNA Binding

Protocol:

-

Probe Labeling: Label a DNA fragment corresponding to the ethA-ethR intergenic region with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of purified EthR protein in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.

-

Visualization: Visualize the bands by autoradiography or fluorescence imaging. A shift in the mobility of the labeled probe indicates protein-DNA binding.

Conclusion

The S-oxidation of ethionamide to this compound by the monooxygenase EthA is the critical activation step for its antimycobacterial activity. Consequently, the primary mechanism of ethionamide resistance in M. tuberculosis involves the disruption of this activation pathway through mutations in ethA or its transcriptional repressor ethR. A thorough understanding of the role of this compound and the molecular basis of resistance is paramount for the development of novel strategies to combat MDR-TB. These strategies may include the development of EthA activators to boost the efficacy of ethionamide or the design of new drugs that bypass the need for EthA-mediated activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical field and developing new tools to overcome ethionamide resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 5. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baeyer-Villiger Monooxygenases EthA and MymA Are Required for Activation of Replicating and Non-replicating Mycobacterium tuberculosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. uniprot.org [uniprot.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Ethionamide (B1671405) Sulfoxide (B87167)

Abstract

Ethionamide (ETD) is a critical second-line antitubercular prodrug that requires bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This activation is primarily an oxidation process, converting the thioamide group into its active metabolite, ethionamide sulfoxide (ETD-SO).[1][2][3] Understanding the chemical synthesis and purification of ETD-SO is paramount for research into its mechanism of action, the development of new analytical standards, and the exploration of novel therapeutic strategies. This guide provides a comprehensive overview of the chemical synthesis of this compound via oxidation, details purification methodologies, and presents relevant analytical data. It includes detailed experimental protocols and visual workflows to aid in laboratory applications.

Chemical Synthesis of this compound

The primary route for synthesizing this compound is the direct oxidation of ethionamide. This process mimics the metabolic activation that occurs in mycobacteria.[1][4] The sulfur atom in the thioamide group of ethionamide is oxidized to a sulfinyl group, forming the sulfoxide. Careful control of the reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone or cleavage of the carbon-sulfur bond, which can lead to inactive byproducts like 2-ethyl-4-amidopyridine.[1][4]

Oxidation Reaction

Various oxidizing agents can be employed for the conversion of sulfides and thioamides to sulfoxides.[5] For the specific synthesis of this compound, peracetic acid has been successfully used to mimic the biological process.[4] Other common "green" oxidants like hydrogen peroxide in acetic acid are also highly effective for selective sulfide (B99878) oxidation and represent a viable alternative.[6]

The general reaction is as follows:

-

Ethionamide → this compound

A study mimicking the bioactivation of ethionamide used peracetic acid as the oxidant. The reaction was found to be biphasic, with a rapid initial oxidation to yield the relatively stable this compound.[4] Further oxidation can occur, leading to the formation of 2-ethylisonicotinamide.[4]

Synthesis Data

The following table summarizes key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Oxidizing Agent | Conditions | Source |

| Bimolecular Rate Constant (k) | 3.08 ± 0.72 × 10² M⁻¹ s⁻¹ | Peracetic Acid | 25.0 ± 0.5 °C, Ionic Strength: 1.0 M (NaCl) | [4] |

| Reaction Time (Initial Phase) | < 10 seconds | Peracetic Acid | Not specified | [4] |

| Yield | High (General method yields: 90-99%) | Hydrogen Peroxide / Acetic Acid | Room Temperature | [6] |

Detailed Experimental Protocol: Synthesis via Peracetic Acid Oxidation

This protocol is based on the methodology described for mimicking the bioactivation of ethionamide.[4]

Materials:

-

Ethionamide (ETD)

-

Peracetic Acid (32 wt %)

-

Perchloric Acid (0.1 M)

-

Sodium Chloride (NaCl)

-

Purified, deionized water

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Prepare Ethionamide Solution: Due to its limited water solubility, prepare a stock solution of ethionamide (e.g., 0.01 M) by dissolving it in 0.1 M perchloric acid to enhance solubility.[4]

-

Set Reaction Conditions: Perform the reaction at a controlled temperature of 25.0 ± 0.5 °C and maintain a constant ionic strength of 1.0 M using NaCl.[4]

-

Initiate Oxidation: Add the desired concentration of peracetic acid to the ethionamide solution while stirring vigorously. The initial, rapid oxidation to this compound occurs within seconds.[4]

-

Monitor Reaction: The reaction can be monitored using a stopped-flow instrument for rapid kinetics or a UV/Vis spectrophotometer for slower secondary reactions. Ethionamide shows a strong absorbance around 280 nm, while this compound has a characteristic absorbance at 380 nm.[4]

-

Quench Reaction (Optional): Once the desired conversion is achieved (monitored via spectroscopy), the reaction can be quenched by neutralizing the acid or by immediate introduction to the purification step. Given the stability of the sulfoxide, isolation is feasible.[4]

Synthesis Pathway Diagram

Caption: Chemical pathway for the oxidation of Ethionamide to this compound.

Purification of this compound

After synthesis, the crude reaction mixture will contain the desired this compound, unreacted ethionamide, the oxidizing agent, and potential byproducts. Purification is essential to isolate ETD-SO with high purity. High-Performance Liquid Chromatography (HPLC) is the most cited method for both the analysis and purification of this compound.[7][8]

Purification Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for separating the more polar sulfoxide from the less polar parent drug.[7] Preparative HPLC can be used to isolate larger quantities of the pure compound.

-

Solid-Phase Extraction (SPE): SPE is often used for sample cleanup, particularly for biological matrices, and can be adapted for purification by selecting appropriate cartridges (e.g., Oasis HLB) to retain and elute the compound of interest.[7][9]

-

Solvent Extraction: This technique can be used for initial cleanup. By partitioning the reaction mixture between an aqueous phase and an immiscible organic solvent (like chloroform (B151607) or dichloromethane), compounds can be separated based on their differing solubilities.[10]

-

Crystallization: If the synthesized sulfoxide is a stable solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.[10][11][12]

Purification & Analytical Data

The following tables summarize parameters for the purification and subsequent analytical characterization of this compound.

Table 2: Purification and Analytical Chromatography Parameters

| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (ETD-SO) | Source |

|---|---|---|---|---|---|---|

| LC-MS/MS | Peerless Basic C18 | 0.1% Acetic Acid : Acetonitrile (B52724) (20:80, v/v) | 0.50 mL/min | ESI-MS/MS | 2.18 min | [7] |

| UPLC-ESI-MS/MS | Not specified | Not specified | Not specified | ESI-MS/MS | Not specified | [13] |

| HPLC (Validated Method) | Not specified | Not specified | Not specified | UV | Not specified |[14] |

Table 3: Spectroscopic and Physical Characterization Data

| Parameter | Value | Method | Notes | Source |

|---|---|---|---|---|

| Molecular Weight | 182.24 g/mol | - | - | [15] |

| Chemical Formula | C₈H₁₀N₂OS | - | - | [15] |

| UV Absorbance λmax | ~250 nm, 380 nm | UV/Vis Spectrophotometry | Absorbance at 380 nm is characteristic. | [4] |

| Extinction Coefficient (ε) | 4737 M⁻¹ cm⁻¹ | UV/Vis Spectrophotometry | At 380 nm. | [4] |

| Purity (Commercial Standard) | 93.3% | Not specified | Used for analytical method development. | [7] |

| Long Term Storage | store at < -15°C | - | - |[15] |

Detailed Experimental Protocol: HPLC Purification

This protocol is a general guide based on analytical methods that can be adapted for preparative-scale purification.[7]

Materials & Equipment:

-

Preparative HPLC system with a fraction collector

-

Reversed-Phase C18 column suitable for preparative scale

-

Acetonitrile (HPLC grade)

-

Acetic Acid (HPLC grade)

-

Deionized water (HPLC grade)

-

Crude this compound mixture

-

Rotary evaporator

Procedure:

-

Prepare Mobile Phase: Prepare the mobile phase consisting of 0.1% acetic acid in water and acetonitrile. A typical gradient might start with a higher aqueous percentage and ramp up the acetonitrile concentration, or an isocratic mixture (e.g., 20:80 water/acetonitrile) can be used if it provides adequate separation.[7]

-

Prepare Sample: Dissolve the crude reaction product in a small amount of the initial mobile phase or a suitable solvent like DMSO. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Set Up HPLC: Equilibrate the preparative C18 column with the initial mobile phase at a flow rate appropriate for the column dimensions.

-

Inject and Run: Inject the prepared sample onto the column. Run the separation method, monitoring the eluent with a UV detector (e.g., at 254 nm or 380 nm).

-

Collect Fractions: Collect the fractions corresponding to the peak of this compound. The retention time will be shorter for the more polar sulfoxide compared to the parent ethionamide.[7]

-

Analyze Fractions: Analyze the collected fractions using analytical HPLC to confirm purity.

-

Isolate Product: Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Conclusion

The synthesis of this compound is readily achievable through the controlled oxidation of ethionamide, with peracetic acid or hydrogen peroxide serving as effective reagents. Subsequent purification, primarily accomplished through reversed-phase HPLC, allows for the isolation of the active metabolite in high purity. The detailed protocols, quantitative data, and visual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to produce and study this critical antitubercular compound.

References

- 1. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Ethionamide | PPT [slideshare.net]

- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Crystal Forms of Antitubercular Ethionamide with Dicarboxylic Acids: Solid-State Properties and a Combined Structural and Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]

- 14. PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 536-28-7 | FE22861 | Biosynth [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Ethionamide (B1671405) Sulfoxide (B87167)

Abstract

Ethionamide sulfoxide is the primary active metabolite of the second-line antituberculosis drug, ethionamide. As a prodrug, ethionamide requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. This activation is mediated by the monooxygenase EthA, which converts ethionamide to this compound.[1][2][3][4][5] This active metabolite subsequently inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[4][6][7] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details key experimental protocols for its synthesis and analysis, and visually represents its metabolic pathway and mechanism of action.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂OS | [8][9][10][11] |

| Molecular Weight | 182.24 g/mol | [9][10] |

| IUPAC Name | (2-ethyl-4-pyridinyl)-sulfinylmethanamine | [8] |

| CAS Number | 536-28-7 | [8][9][10] |

| Appearance | Yellow solid | [10] |

| Melting Point | 138-140 °C | [10] |

| Boiling Point | 320.14 °C (Predicted) | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[10], Predicted Water Solubility: 71.3 g/L[12] | [10][12] |

| pKa (Strongest Acidic) | 7.53 (Predicted) | [12] |

| pKa (Strongest Basic) | 4.47 (Predicted) | [12] |

| LogP | 0.8 (Predicted) | [8][12] |

| Polar Surface Area | 55.98 Ų (Predicted) | [12] |

| Mass Spectrometry | Protonated molecular ion [M+H]⁺ at m/z 183.10[13] | [13] |

| UV-Vis Absorption | Exhibits absorbance at 250 nm and 380 nm, distinguishing it from ethionamide which shows intense absorption around 280 nm.[14] | [14] |

Biological Activity and Mechanism of Action

Ethionamide is a prodrug that is activated by the flavin monooxygenase EthA in Mycobacterium tuberculosis.[1][2][15] This enzymatic oxidation results in the formation of this compound, the active metabolite, which possesses greater antimycobacterial activity than the parent drug.[2][3] this compound, in a manner similar to isoniazid, targets the InhA enzyme, an enoyl-acyl carrier protein reductase.[4][6] The inhibition of InhA disrupts the synthesis of mycolic acids, critical components of the mycobacterial cell wall, leading to a loss of cell integrity and eventual cell death.[4][6]

References

- 1. Ethionamide - Wikipedia [en.wikipedia.org]

- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the Antituberculosis Drug Ethionamide: Ingenta Connect [ingentaconnect.com]

- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 5. Ethionamide | PPT [slideshare.net]

- 6. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C8H10N2OS | CID 71316501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 536-28-7 | FE22861 | Biosynth [biosynth.com]

- 10. This compound | 536-28-7 [chemicalbook.com]

- 11. This compound | TRC-E890423-10MG | LGC Standards [lgcstandards.com]

- 12. Human Metabolome Database: Showing metabocard for Ethionamide sulphoxide (HMDB0060624) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 15. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]

Ethionamide Sulfoxide: Unraveling the Active Metabolite in the Fight Against Tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (B1671405) (ETH), a second-line anti-tuberculosis drug, plays a critical role in the treatment of multidrug-resistant tuberculosis (MDR-TB). Structurally similar to isoniazid, ethionamide is a prodrug that requires metabolic activation within Mycobacterium tuberculosis to exert its bactericidal effects. The key to its efficacy lies in its conversion to an active metabolite, ethionamide sulfoxide (B87167) (ETH-SO). This technical guide provides a comprehensive overview of the pivotal role of ethionamide sulfoxide, detailing its mechanism of action, the enzymatic activation process, and its interaction with the molecular target. Furthermore, this guide presents quantitative data on its efficacy, pharmacokinetic parameters, and detailed experimental protocols relevant to its study.

Mechanism of Action: From Prodrug to Potent Inhibitor

Ethionamide's journey from an inert compound to a potent inhibitor of mycobacterial growth is a multi-step process initiated by the bacterial enzyme EthA, a flavin-containing monooxygenase.[1][2] This enzyme catalyzes the S-oxidation of the thioamide group of ethionamide, resulting in the formation of the active metabolite, this compound.[3]

ETH-SO is intrinsically more reactive than its parent compound and is the species responsible for the drug's antimycobacterial activity. The current understanding is that ETH-SO, or a further reactive intermediate, subsequently forms a covalent adduct with NAD+ (Nicotinamide Adenine Dinucleotide). This ETH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and impermeable mycobacterial cell wall. By inhibiting InhA, this compound effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][4]

Signaling Pathway of Ethionamide Activation and Action

Caption: Bioactivation of ethionamide and inhibition of mycolic acid synthesis.

Quantitative Data

The superior potency of this compound compared to the parent drug is a critical aspect of its pharmacology. While ethionamide itself shows modest in vitro activity, its conversion to the sulfoxide form significantly enhances its efficacy.

Table 1: Comparative In Vitro Activity of Ethionamide and this compound

| Compound | Organism | MIC (µg/mL) | Reference |

| Ethionamide | M. tuberculosis H37Rv | 0.25 - 2.0 | [5][6] |

| This compound | M. tuberculosis H37Rv | Comparable or greater activity than Ethionamide | [7] |

Note: Direct side-by-side MIC comparisons in the literature are limited, but it is widely acknowledged that the sulfoxide is the more active form.

Table 2: Pharmacokinetic Parameters of Ethionamide and this compound in Humans

| Parameter | Ethionamide | This compound | Reference |

| Cmax (µg/mL) | 2.5 - 5 | Variable, dependent on Ethionamide metabolism | [8][9] |

| Tmax (hours) | 1 - 2 | ~3 - 4 | [8] |

| t1/2 (hours) | 1.22 - 1.94 | Longer than Ethionamide | [7][8] |

| AUC (µg*h/mL) | 140.5 (target for AUC/MIC of 56.2) | Variable | [8][9] |

Experimental Protocols

EthA Enzyme Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of the EthA monooxygenase by monitoring the oxidation of NADPH, a required cofactor for the conversion of ethionamide to this compound.

Materials:

-

Purified recombinant EthA enzyme

-

Ethionamide solution (in a suitable solvent like DMSO, diluted in buffer)

-

NADPH solution

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a defined concentration of ethionamide.

-

Add NADPH to the reaction mixture to a final concentration of 150-200 µM.

-

Equilibrate the mixture at the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified EthA enzyme to the cuvette and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of ethionamide against M. tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Ethionamide stock solution

-

96-well microtiter plates

-

Incubator (37°C)

-

Plate reader or visual inspection for growth

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 0.5.

-

Prepare serial two-fold dilutions of ethionamide in 7H9 broth in the wells of a 96-well plate. A typical concentration range to test is 0.06 to 64 µg/mL.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound from ethionamide via oxidation.

Materials:

-

Ethionamide

-

Oxidizing agent (e.g., hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid - mCPBA)

-

Suitable solvent (e.g., dichloromethane (B109758) or acetic acid)

-

Stirring apparatus

-

Purification setup (e.g., column chromatography or recrystallization)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Dissolve ethionamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., one equivalent of mCPBA) to the stirred solution.

-

Allow the reaction to proceed at a low temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), quench any excess oxidizing agent.

-

Work up the reaction mixture, which may involve washing with a basic solution (e.g., sodium bicarbonate) and water, followed by drying of the organic layer.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain pure this compound.

-

Confirm the identity and purity of the synthesized compound using analytical techniques.[10]

Workflow for Screening EthA Inhibitors